2-(4-Bromo-2-chlorophenyl)propan-2-ol
Description
2-(4-Bromo-2-chlorophenyl)propan-2-ol is a halogenated secondary alcohol with a molecular formula of C₉H₁₀BrClO. Its structure features a bromine atom at the para position and a chlorine atom at the ortho position on the phenyl ring, coupled with a tertiary alcohol group.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLNANFLPLEUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875307-00-9 | |
| Record name | 2-(4-bromo-2-chlorophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-chlorophenyl)propan-2-ol typically involves the reduction of 2-chloro-4-bromobenzonitrile. The process includes dissolving 2-chloro-4-bromobenzonitrile in an alcohol solvent, such as ethanol, followed by the addition of an excess of saturated sodium hydroxide solution. The reaction mixture is then heated, and a sodium hydroxide catalyst is added to facilitate the reduction process. The product is purified through crystallization or extraction methods .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction reactions using similar conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-2-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of dehalogenated products.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)propan-2-one or corresponding carboxylic acids.
Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)propan-2-amine or dehalogenated derivatives.
Substitution: Formation of various substituted phenylpropanol derivatives.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)propan-2-ol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring enhances its binding affinity to these targets, leading to various biochemical effects. The compound may inhibit or activate certain pathways, depending on the context of its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-Bromo-2-chlorophenyl)propan-2-ol with three analogs from the provided evidence, focusing on molecular structure, physicochemical properties, and functional group interactions.
3-(4-Bromo-2-chlorophenyl)propanoic Acid
- Molecular Formula : C₁₁H₁₀BrClO₂
- Molecular Weight : 254.65 g/mol
- CAS : 358789-16-9
- Key Differences: Replaces the tertiary alcohol (-OH) group with a carboxylic acid (-COOH) at the terminal position. The carboxylic acid enhances acidity (pKa ~4-5) and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the tertiary alcohol in this compound . Potential for salt formation (e.g., sodium salts) and broader reactivity in esterification or amidation reactions.
3-(2-Bromo-6-fluorophenyl)propan-1-ol
- Molecular Formula: C₉H₁₁BrFNO₂
- CAS : 11973637
- Key Differences :
- Substitutes chlorine with fluorine at the meta position and shifts the bromine to the ortho position.
- Contains a primary alcohol (-CH₂OH) instead of a tertiary alcohol, leading to higher reactivity in oxidation or nucleophilic substitution reactions .
- Fluorine’s electronegativity may enhance electron-withdrawing effects, altering electronic distribution on the aromatic ring.
2-(4-Bromophenyl)-2-methylpropan-1-ol
- Molecular Formula : C₁₀H₁₃BrO
- CAS : 32454-37-8
- Key Differences :
Structural and Functional Group Analysis
Substituent Effects
- Halogen Positioning :
- The 4-bromo-2-chloro substitution in the target compound creates a sterically hindered and electron-deficient aromatic ring compared to analogs with single halogens (e.g., 2-(4-Bromophenyl)-2-methylpropan-1-ol). This may influence π-π stacking interactions or binding affinity in receptor-ligand systems .
- Fluorine vs. Chlorine :
Alcohol Group Reactivity
- Tertiary Alcohol (Target Compound) :
- Lower acidity (pKa ~18-20) and reduced nucleophilicity compared to primary alcohols. Likely more stable under acidic or oxidative conditions.
- Primary Alcohol (Analogs) :
Implications for Research and Development
- Synthetic Applications : The tertiary alcohol in this compound may serve as a stable intermediate for synthesizing ethers or protected derivatives.
- Pharmacological Potential: Analogous compounds with indole backbones (e.g., –2) exhibit adrenoceptor binding and antiarrhythmic activity, suggesting that halogenated alcohols like the target compound could be explored for similar bioactivity .
Biological Activity
2-(4-Bromo-2-chlorophenyl)propan-2-ol is a halogenated phenylpropanol derivative with significant potential for biological activity. This compound, characterized by its molecular formula , has garnered interest in various fields, including medicinal chemistry, due to its unique structural properties and reactivity.
Chemical Structure and Properties
The compound features a bromine and chlorine substituent on the phenyl ring, which enhances its chemical reactivity and biological interactions. The presence of a tertiary alcohol group is pivotal for its reactivity, allowing it to participate in various chemical transformations such as oxidation, reduction, and substitution reactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen atoms increase the compound's binding affinity to these targets, potentially leading to inhibition or activation of various biochemical pathways. This mechanism underpins its application in studies related to enzyme-catalyzed reactions and metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar halogenated structures have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, related compounds have shown significant reductions in cell viability in assays involving A549 (lung cancer) and Caco-2 (colorectal cancer) cells . While direct studies on this specific compound are sparse, the observed trends suggest that it may possess similar anticancer properties.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-chlorophenol | Lacks propanol group | Moderate antimicrobial activity |
| 2-Bromo-3’-chloropropiophenone | Different functional groups | Anticancer activity noted in some studies |
| 1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol | Contains amino group and fluorine | Potential for enzyme interaction |
This table illustrates how variations in structure influence biological activity, highlighting the unique position of this compound within this context.
Case Studies and Research Findings
Several studies have investigated the biological activities of halogenated phenyl derivatives:
- Anticancer Studies : In a study examining various thiazole derivatives, certain compounds showed selective anticancer activity against Caco-2 cells, suggesting that structural modifications can lead to enhanced therapeutic effects .
- Antimicrobial Research : Research on thiourea derivatives demonstrated potent antibacterial activity against multiple strains, indicating that halogenation can play a critical role in enhancing biological efficacy .
- Enzyme Interaction Studies : Compounds similar to this compound have been shown to modulate enzymatic activities through competitive inhibition mechanisms, which may be relevant for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
